molecular formula C13H11N3O2S2 B2450308 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 942003-58-9

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2450308
CAS No.: 942003-58-9
M. Wt: 305.37
InChI Key: KCCLWJZDCJGDBL-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H11N3O2S2 and its molecular weight is 305.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-11(12(18)16-4-6-20-13(16)14-8)15-10(17)7-9-3-2-5-19-9/h2-6H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCLWJZDCJGDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This structure contributes to its unique pharmacological profile, making it a subject of interest for various biological evaluations.

Target of Action:
this compound acts primarily as a glutamate receptor antagonist . This mechanism suggests its potential role in modulating neurotransmission, particularly in pathways associated with learning and memory.

Biochemical Pathways:
By inhibiting glutamate receptors, this compound may influence several critical biochemical pathways:

  • Neurotransmission: Modulation of glutamatergic signaling can impact synaptic plasticity.
  • Cell Proliferation: The compound's effects on cell signaling pathways may lead to alterations in cellular growth and apoptosis.

Biological Activity Evaluation

Research studies have assessed the biological activities of this compound through various assays. The following table summarizes key findings from recent studies:

Activity Methodology Results
Anticancer ActivityMTT assay on cancer cell lines (HeLa)IC50 = 0.52 μM against HeLa cells
Antimicrobial ActivityDisc diffusion methodEffective against Pseudomonas aeruginosa; MIC = 0.21 μM
Enzyme InhibitionATPase assay on DNA gyraseIC50 = 0.25 μg/mL against Staphylococcus aureus GyrB

Case Studies

  • Anticancer Properties:
    In a study evaluating the anticancer potential of thiazolopyrimidine derivatives, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value indicating potent antiproliferative effects. The mechanism involved cell cycle arrest and induction of apoptosis.
  • Antimicrobial Studies:
    The compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was highlighted in tests against clinical strains, suggesting potential therapeutic applications in treating bacterial infections.
  • Enzyme Interaction Studies:
    Research focusing on enzyme inhibition revealed that this compound effectively inhibits DNA gyrase, a critical enzyme for bacterial DNA replication. This inhibition suggests its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Research indicates that N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide exhibits several promising biological activities:

Activity Type Description
AntimicrobialEffective against various bacterial strains and fungi.
AnticancerExhibits cytotoxic effects against cancer cell lines.
Enzyme InhibitionPotentially inhibits key enzymes involved in disease progression.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential utility in treating infections caused by these bacteria.

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce cytotoxicity in various cancer cell lines. Research has demonstrated that compounds containing the thiazolopyrimidine core can selectively target cancer cells while sparing normal cells. Mechanisms of action include:

  • Kinase Inhibition: Targeting specific kinases involved in cell proliferation and survival.
  • Apoptosis Induction: Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest: Disrupting normal cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of derivatives of thiazolo-pyrimidine against standard antibiotics like Ciprofloxacin. Results indicated that certain derivatives exhibited superior antibacterial activity, suggesting that modifications to the thiazole ring could enhance efficacy.

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound significantly reduced cell viability in human cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.